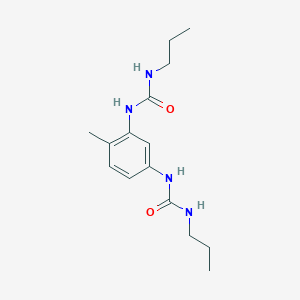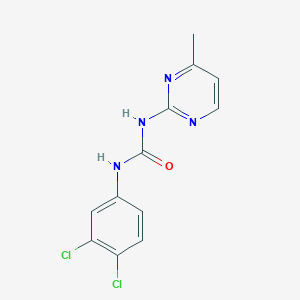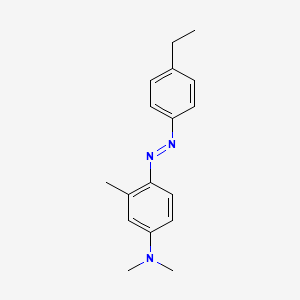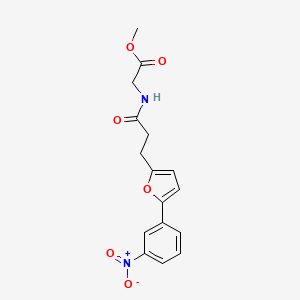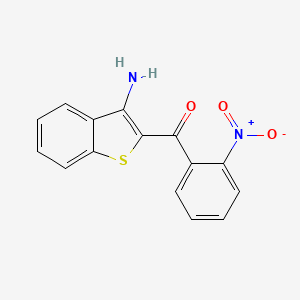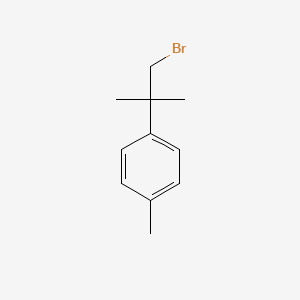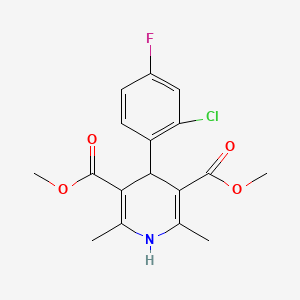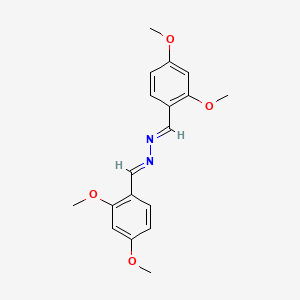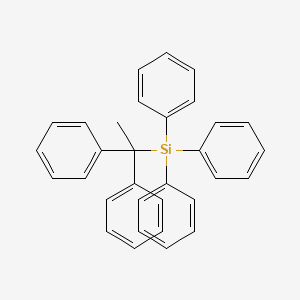
(1,1-Diphenylethyl)triphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Diphenylethyl)triphenylsilane is an organosilicon compound with the molecular formula C32H28Si. It is characterized by the presence of a silicon atom bonded to a triphenyl group and a 1,1-diphenylethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diphenylethyl)triphenylsilane typically involves the reaction of triphenylsilane with 1,1-diphenylethylene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the silicon-hydrogen bond to the carbon-carbon double bond of 1,1-diphenylethylene . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Diphenylethyl)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
(1,1-Diphenylethyl)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (1,1-Diphenylethyl)triphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom’s ability to form stable bonds with carbon, oxygen, and other elements allows it to participate in a wide range of chemical reactions. The pathways involved often include the formation of intermediate silanols or siloxanes, which can further react to produce the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,2-Diphenylethyl)triphenylsilane
- (2,2-Diphenylethyl)triphenylsilane
- (Dichloromethyl)triphenylsilane
- (Diphenylmethyl)triphenylsilane
Uniqueness
(1,1-Diphenylethyl)triphenylsilane is unique due to the specific arrangement of its phenyl groups and the 1,1-diphenylethyl moiety. This structural configuration imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the 1,1-diphenylethyl group can influence the compound’s steric and electronic properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Eigenschaften
Molekularformel |
C32H28Si |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
1,1-diphenylethyl(triphenyl)silane |
InChI |
InChI=1S/C32H28Si/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3 |
InChI-Schlüssel |
KTUPZPLJFRWFNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


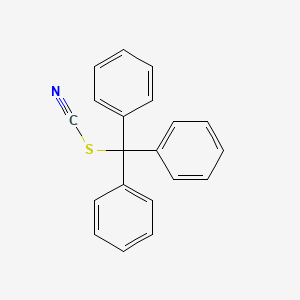
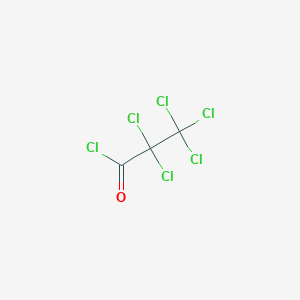
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
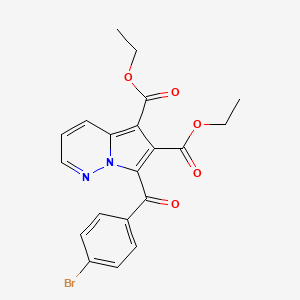
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
